1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 933707-48-3
VCID: VC2789445
InChI: InChI=1S/C9H11N3/c1-7-3-2-4-12-8(5-10)6-11-9(7)12/h2-4,6H,5,10H2,1H3
SMILES: CC1=CC=CN2C1=NC=C2CN
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

CAS No.: 933707-48-3

Cat. No.: VC2789445

Molecular Formula: C9H11N3

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine - 933707-48-3

Specification

CAS No. 933707-48-3
Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
IUPAC Name (8-methylimidazo[1,2-a]pyridin-3-yl)methanamine
Standard InChI InChI=1S/C9H11N3/c1-7-3-2-4-12-8(5-10)6-11-9(7)12/h2-4,6H,5,10H2,1H3
Standard InChI Key PSDUDKHRMOLAJK-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC=C2CN
Canonical SMILES CC1=CC=CN2C1=NC=C2CN

Introduction

Chemical Identity and Structural Properties

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound characterized by an imidazo[1,2-a]pyridine scaffold with a methyl group at position 8 and a methanamine substituent at position 3. This structural configuration contributes to its unique chemical behavior and potential biological activities. The compound is identified by the CAS registry number 933707-48-3 and represents an important building block in heterocyclic chemistry.

The structural composition includes a bicyclic core with specific functional groups that determine its reactivity patterns and molecular interactions. The presence of the amine functionality particularly influences its potential applications in medicinal chemistry and synthetic transformations.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine:

PropertyValueSignificance
Molecular FormulaC₉H₁₁N₃Defines elemental composition
Molecular Weight161.204 g/molInfluences bioavailability and handling
Density1.22 g/cm³Affects physical state and formulation properties
Polar Surface Area (PSA)43.32Indicates membrane permeability potential
LogP1.80170Suggests moderate lipophilicity for biological applications
Index of Refraction1.643Physical parameter for identification and purity assessment

The moderate molecular weight and logP value indicate potential for favorable pharmacokinetic properties, while the polar surface area suggests reasonable membrane permeability – characteristics that may be advantageous for drug development applications .

Synthetic Methodologies

The synthesis of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine represents an important aspect of its research profile, with several methodologies potentially applicable based on related compounds.

BCl₃-Mediated Approach

One significant synthetic route involves BCl₃-mediated C-N bond formation reactions. This approach typically begins with imidazo[1,2-a]pyridine derivatives under controlled conditions:

  • The starting imidazo[1,2-a]pyridine is dissolved in dry dichloromethane at 0°C under nitrogen atmosphere

  • BCl₃ solution (1.0 M in methylene chloride) is added slowly to form the complex

  • The reaction temperature is increased to room temperature

  • Appropriate amine reagents are added and stirred for approximately 2 hours

  • After completion, the reaction is quenched with water and extracted with dichloromethane

  • The combined organic layers are washed, dried, and purified by column chromatography

This methodology has demonstrated efficacy for introducing amino functionalities at various positions of the imidazo[1,2-a]pyridine scaffold .

Spectroscopic Characterization

Spectroscopic data provides crucial information for structural confirmation and purity assessment of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be expected to show an [M+H]⁺ peak at approximately m/z 162.0975, corresponding to the molecular formula C₉H₁₁N₃ .

Comparative Analysis with Structural Analogs

Understanding 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in the context of related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Variations and Their Significance

The following table compares key structural analogs:

CompoundStructural DifferencesPotential Impact
(8-Methylimidazo[1,2-a]pyridin-3-yl)methanolHydroxyl group at position 3 instead of amineAltered hydrogen bonding capabilities and metabolic profile
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanolFunctional group (hydroxyl) at position 2 instead of position 3Changed electronic distribution and binding orientation
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanamineMethyl group at position 7 instead of position 8Subtle alterations in electronic properties and steric interactions

These structural variations can significantly influence chemical reactivity, biological target interactions, and physicochemical properties.

Biological Activity and Applications

While specific biological activity data for 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is limited in the provided search results, potential applications can be inferred from related imidazo[1,2-a]pyridine derivatives.

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